molecular formula C7H12O3S B1306090 Ethyl 2-[(2-oxopropyl)thio]acetate CAS No. 64878-05-3

Ethyl 2-[(2-oxopropyl)thio]acetate

Cat. No.: B1306090
CAS No.: 64878-05-3
M. Wt: 176.24 g/mol
InChI Key: JFBLCFNTJOTSJH-UHFFFAOYSA-N
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Description

Ethyl 2-[(2-oxopropyl)thio]acetate (CAS: 64878-05-3) is a sulfur-containing ester with the molecular formula C₇H₁₂O₃S and a molecular weight of 176.24 g/mol . Structurally, it features a thioether group (-S-) bridging an ethyl acetate moiety and a 2-oxopropyl (acetyl) group. This compound is commercially available with a purity of ≥97% and is utilized as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research .

Properties

IUPAC Name

ethyl 2-(2-oxopropylsulfanyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3S/c1-3-10-7(9)5-11-4-6(2)8/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFBLCFNTJOTSJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSCC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20381242
Record name Ethyl 2-[(2-Oxopropyl)Sulfanyl]Acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64878-05-3
Record name Ethyl 2-[(2-Oxopropyl)Sulfanyl]Acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-[(2-oxopropyl)thio]acetate can be synthesized through the reaction of chloroacetone with ethyl thioglycolate. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions to optimize yield and purity. The reaction mixture is then purified through distillation or recrystallization techniques .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 2-[(2-oxopropyl)thio]acetate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of ethyl 2-[(2-oxopropyl)thio]acetate involves its reactivity with various nucleophiles and electrophiles. The thioether and ester groups can undergo nucleophilic attack, leading to the formation of new chemical bonds. The compound’s molecular targets include enzymes and proteins that interact with its functional groups, influencing biochemical pathways and reactions .

Comparison with Similar Compounds

Ethyl 2-[benzyl(2-oxopropyl)amino]acetate (CAS: 15057-40-6)

  • Molecular Formula: C₁₄H₁₉NO₃
  • Key Features : Replaces the thioether group with an amine linkage (-NH-) and introduces a benzyl substituent.
  • Applications : Serves as a small-molecule scaffold in drug discovery due to its modular structure .
  • Synthesis : Likely involves alkylation of benzylamine derivatives with chloroethyl acetate, analogous to methods in .

3-((2-Oxopropyl)thio)-1-phenyl-3-(phenylamino)-2-(pyridin-2-yl)prop-2-en-1-one (Compound 9, )

  • Molecular Formula : C₂₃H₂₀N₂O₂S
  • Key Features : Incorporates aromatic rings (phenyl, pyridyl) and an α,β-unsaturated ketone system.
  • Applications: Potential use in heterocyclic chemistry; exhibits distinct spectral properties (e.g., IR absorption at 1700 cm⁻¹ for ketones) .
  • Synthesis: Multi-step reactions involving thiol addition to enone systems, yielding 70% isolated product .

Ethyl 2-{4-nitro-5-[(2-oxopropyl)sulfanyl]-3-thienyl}acetate (Compound 7, )

  • Molecular Formula: C₁₀H₁₃NO₅S₂
  • Key Features : Contains a thienyl ring and a nitro group, enhancing electron-withdrawing properties.
  • Applications : May act as a precursor for electrophilic substitution reactions in material science .

Physical and Spectral Properties

Compound Melting Point (°C) IR (ν, cm⁻¹) ¹H-NMR (δ, ppm)
This compound Not reported ~1700 (C=O ester/ketone) δ 2.30 (s, CH₃), 4.31 (s, CH₂)
3-((2-Oxopropyl)thio)-1-phenyl-... (Compound 9) 209 1700 (C=O), 1620 (C=C) δ 7.31–8.51 (Ar-H), 9.21 (NH)
Ethyl 2-[benzyl(2-oxopropyl)amino]acetate Not reported ~3400 (NH stretch) Not reported
  • Thermal Stability : Aromatic derivatives (e.g., Compound 9) exhibit higher melting points (~209°C) due to rigid structures, whereas aliphatic analogues (e.g., the target compound) are likely liquid or low-melting solids .

Biological Activity

Ethyl 2-[(2-oxopropyl)thio]acetate is a compound of significant interest in biological research due to its potential antimicrobial and anticancer properties. This article provides an overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound, also known by its CAS number 64878-05-3, has a molecular formula of C₇H₁₂O₂S. The compound features a thioester functional group that can participate in various chemical reactions, making it a versatile candidate for biological applications.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It can act as both a nucleophile and an electrophile, allowing it to form covalent bonds with target molecules. This interaction can lead to enzyme inhibition or activation, receptor binding, and modulation of cellular signaling pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro assays demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MICs) that suggest strong antibacterial activity.

Table 1: Antimicrobial Activity Data

MicroorganismMIC (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Properties

This compound has also been investigated for its potential anticancer effects. In vitro studies using various cancer cell lines showed that the compound can induce apoptosis and inhibit cell proliferation. The mechanism involves the modulation of key signaling pathways associated with cancer cell survival.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study assessing the cytotoxic effects of this compound on human cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Findings : The compound demonstrated IC50 values ranging from 25 µM to 50 µM across different cell lines, indicating significant cytotoxicity .

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Reference
MCF-730
HeLa25
A54950

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetic properties of this compound is crucial for evaluating its therapeutic potential. Preliminary studies indicate favorable absorption and distribution characteristics, although detailed pharmacokinetic profiling is still needed.

In terms of safety, early toxicity assessments in animal models showed no significant adverse effects at therapeutic doses, suggesting a promising safety profile for further development .

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